molecular formula C15H9Br2N3O2 B2933669 4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide CAS No. 301819-99-8

4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B2933669
CAS No.: 301819-99-8
M. Wt: 423.064
InChI Key: VSISYVSDPBRAAK-UHFFFAOYSA-N
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Description

The compound 4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a hydrazone derivative featuring dual bromine substitutions: one at the 4-position of the benzohydrazide moiety and another at the 5-position of the indole ring. The bromine atoms likely enhance lipophilicity and binding affinity to biological targets, as seen in structurally similar compounds .

Properties

IUPAC Name

4-bromo-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2N3O2/c16-9-3-1-8(2-4-9)14(21)20-19-13-11-7-10(17)5-6-12(11)18-15(13)22/h1-7,18,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXOCPLSMXRHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the dehydration process.

Biochemical Pathways

The compound’s interaction with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ affects the fatty acid synthesis pathway. This pathway is essential for the production of fatty acids, which are crucial components of cell membranes and signaling molecules. Disruption of this pathway could have significant downstream effects on cellular function and metabolism.

Biological Activity

4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H14Br2N5OC_{19}H_{14}Br_{2}N_{5}O with a molecular weight of approximately 440.259 g/mol. The structure features an indole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H14Br2N5OC_{19}H_{14}Br_{2}N_{5}O
Molecular Weight440.259 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that derivatives of benzohydrazide exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation, such as cyclin-dependent kinases (CDKs). For instance, a study highlighted that similar isatin derivatives demonstrated effective CDK2 inhibition, suggesting a potential pathway for this compound's anticancer effects .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Its structural similarity to known monoamine oxidase (MAO) inhibitors suggests it may influence neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Study: MAO Inhibition

In vitro studies on related compounds have shown that they can selectively inhibit MAO-B without affecting MAO-A, which is crucial for minimizing side effects commonly associated with MAO inhibitors . This selectivity could position this compound as a candidate for treating conditions like Parkinson's disease.

Antimicrobial Activity

Preliminary research has also suggested antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways could explain its efficacy against bacterial strains.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological effects of this compound:

  • Cell Viability Assays : Demonstrated significant reduction in viability in cancer cell lines.
  • Apoptosis Assays : Indicated increased rates of apoptosis as measured by flow cytometry.
  • Enzyme Inhibition Studies : Showed potential inhibition of CDK activity.

Table 2: Summary of In Vitro Findings

Study TypeResult
Cell ViabilityReduced viability in cancer cells
ApoptosisIncreased apoptosis rates
Enzyme InhibitionInhibition of CDK activity

Comparison with Similar Compounds

Structural Analogues in Antifungal Activity

Key Compound : D13 (4-Bromo-N′-(3,5-dibromo-2-hydroxybenzylidene)-benzohydrazide)

  • Activity : Exhibits potent antifungal activity against Sporothrix spp., with low toxicity in mammalian cells. Its MIC values and fungicidal effects are superior to other hydrazones, attributed to bromine substitutions enhancing membrane disruption .
  • Structural Differences : Unlike the target compound, D13 includes a 3,5-dibromo-2-hydroxybenzylidene group instead of a brominated indole. The additional hydroxyl group may improve solubility but reduce lipophilicity.

Other Analogues :

  • N′-[5-Bromo-2-oxoindol-3-ylidene]-benzohydrazide derivatives ():
    • Molecular Weight : 344.16 g/mol (C₁₅H₁₀BrN₃O₂).
    • logP : 3.21, indicating moderate lipophilicity.
    • Activity : Predicted to disrupt fungal membranes, similar to D13, but lacks the 4-bromo substitution on the benzohydrazide .
Table 1: Antifungal Activity of Brominated Hydrazones
Compound MIC Range (µg/mL) Key Substituents Reference
D13 0.5–2.0 3,5-Dibromo-2-hydroxybenzylidene
Target Compound (Inferred) N/A 4-Bromo-benzohydrazide; 5-Bromo-indole
N′-5-Bromo-indole derivative N/A Benzohydrazide (no 4-Br)

Kinase Inhibition: Comparison with Nitro- and Trifluoromethyl-Substituted Derivatives

CDK2 Inhibitors ():

  • N′-[5-Nitro-2-oxoindol-3-ylidene]benzohydrazide (1) :
    • Melting Point : 338.4°C.
    • Binding Affinity : Strong interaction with CDK2 via hydrogen bonds and hydrophobic interactions (docking score: −9.10 kcal/mol) .
  • 3-Nitro Analog (3h) :
    • Activity : Higher solubility in DMSO but lower thermal stability (melting point: 275.2°C) .

Impact of Bromine vs. Nitro Groups :

Crystallographic and Thermodynamic Comparisons

Crystal Structures ():

  • (E)-4-Bromo-N′-(3-chloro-2-hydroxybenzylidene)benzohydrazide :
    • Space Group : P21/c.
    • Hydrogen Bonding : Stabilized via N–H⋯O and N–H⋯N interactions, forming 1D chains .
  • 3-Bromo-N′-(4-nitrobenzylidene)benzohydrazide :
    • Thermal Stability : High melting point (>300°C), similar to brominated indole derivatives .

Key Insight : Bromine atoms increase molecular rigidity and packing efficiency, contributing to high thermal stability in both benzohydrazide and indole-based compounds .

ADMET and Solubility Profiles

ADMET Analysis ():

  • 2-Trifluoromethyl Derivatives : Show improved intestinal absorption but higher hepatotoxicity risk compared to brominated analogs.
  • Brominated Compounds : Lower aqueous solubility (logS ≈ −3.7) due to increased hydrophobicity, necessitating formulation optimization .

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